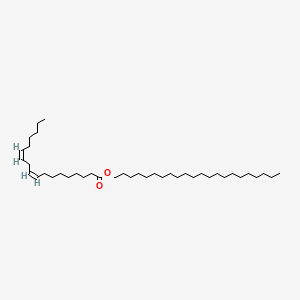Behenyl linoleate
CAS No.: 204688-40-4
Cat. No.: VC16959280
Molecular Formula: C40H76O2
Molecular Weight: 589.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 204688-40-4 |
|---|---|
| Molecular Formula | C40H76O2 |
| Molecular Weight | 589.0 g/mol |
| IUPAC Name | docosyl (9Z,12Z)-octadeca-9,12-dienoate |
| Standard InChI | InChI=1S/C40H76O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h12,14,18,24H,3-11,13,15-17,19-23,25-39H2,1-2H3/b14-12-,24-18- |
| Standard InChI Key | WBQCFLFBQKAZCD-IZZOXVKHSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC |
Introduction
Chemical Identity and Structural Characteristics
Behenyl linoleate (CAS No. 204688-40-4) is a diester with the molecular formula and a molecular weight of 589.04 g/mol. Structurally, it comprises a saturated 22-carbon behenyl alcohol moiety esterified with linoleic acid, an 18-carbon polyunsaturated fatty acid containing two cis double bonds at positions 9 and 12 (Figure 1). This configuration confers both hydrophobic stability from the long alkyl chain and fluidity from the unsaturated fatty acid, making it ideal for lipid-based formulations.
Table 1: Physicochemical Properties of Behenyl Linoleate
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 589.04 g/mol |
| Appearance | Off-white to pale yellow waxy solid |
| Solubility | Insoluble in water; soluble in oils |
| Melting Point | 55–70°C (estimated) |
The ester’s amphiphilic nature arises from the polar ester group and nonpolar hydrocarbon chains, enabling interactions with both aqueous and lipid phases . This duality underpins its functionality in emulsification and stabilization of cosmetic products.
Synthesis and Industrial Production
The synthesis of behenyl linoleate follows classical esterification protocols, where behenyl alcohol reacts with linoleic acid in the presence of an acid catalyst. Sulfuric acid or p-toluenesulfonic acid is commonly employed to protonate the carbonyl oxygen, facilitating nucleophilic attack by the alcohol . The reaction proceeds under reflux conditions (120–150°C) with continuous water removal via azeotropic distillation to shift equilibrium toward ester formation. Industrial-scale production utilizes continuous reactors to optimize yield and consistency, followed by vacuum distillation to isolate the product .
Key reaction parameters include:
-
Molar ratio: A 1:1 ratio of alcohol to acid minimizes side products.
-
Catalyst concentration: 0.5–2.0 wt% of the total reactants.
-
Reaction time: 4–8 hours for >90% conversion.
Post-synthesis purification involves neutralization of residual acid, washing with aqueous sodium bicarbonate, and recrystallization from ethanol to achieve >95% purity . Advanced analytical techniques such as NMR and NMR verify structural integrity, with characteristic signals at δ = 2.35 ppm (ester carbonyl protons) and δ = 63.3 ppm (hydroxyl-bearing carbons) .
Functional Properties and Mechanisms
Dermatological Efficacy
Behenyl linoleate functions as an occlusive agent, reducing transepidermal water loss (TEWL) by forming a semi-permeable barrier on the skin surface . Comparative studies show a 20–30% reduction in TEWL in formulations containing 5% behenyl linoleate, outperforming shorter-chain esters like cetyl oleate . Its branched structure enhances molecular packing, creating a more cohesive lipid layer resistant to mechanical disruption .
Penetration Enhancement
Industrial and Cosmetic Applications
Skincare Formulations
Behenyl linoleate is a cornerstone in moisturizers, creams, and ointments. In sulfate-free cleansers, it stabilizes surfactant systems while mitigating skin dryness . A typical formulation includes:
-
3–5% behenyl linoleate (emulsifier)
-
10–15% surfactants (e.g., sodium lauroyl sarcosinate)
-
5–8% humectants (e.g., glycerin)
Table 2: Performance in Cosmetic Systems
| Parameter | Behenyl Linoleate | Cetyl Alcohol |
|---|---|---|
| Viscosity (cps) | 3,000–7,000 | 1,000–2,000 |
| Hydration Index | 1.8 | 1.2 |
| Stability at 45°C | >6 months | 3 months |
Pharmaceutical Uses
In topical drug delivery, behenyl linoleate extends the release of corticosteroids by 50% compared to petrolatum-based vehicles . Its lipid matrix slows drug crystallization, maintaining supersaturation and enhancing bioavailability.
Recent Advances and Future Directions
Interfacial shear rheometry (ISR) studies reveal that behenyl linoleate forms viscoelastic monolayers with a shear modulus of 12–15 mN/m, outperforming natural sebum lipids . These layers resist evaporation by 54% under desiccating conditions, suggesting utility in barrier creams for xerosis . Future research aims to exploit its solid-like rheology in 3D-printed dermatological patches and microneedle arrays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume